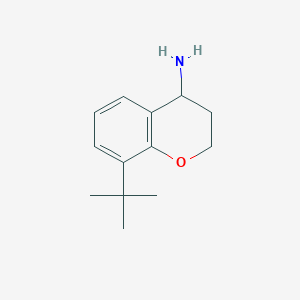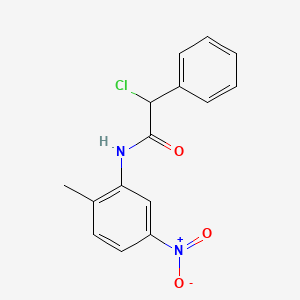
3-(环己基甲氧基)哌啶
描述
3-(Cyclohexylmethoxy)piperidine is a cyclic organic compound that is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It is a versatile building block in the synthesis of complex molecules, and has been widely studied in a variety of scientific research applications.
科学研究应用
分析概况和代谢途径
分析特征:De Paoli等人(2013年)的论文通过各种分析技术展示了三种致幻芳基环己胺的分析概况,包括1-[1-(3-甲氧基苯基)环己基]哌啶。该研究开发并验证了一种定性和定量分析这些物质在生物基质中的方法,使用液相色谱和质谱技术,为研究此类化合物的分析方法提供了见解 De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013)。
代谢和鉴定:Arbouche等人(2021年)的另一项研究详细介绍了在一起致命中毒案例中确定3-MeO-PCP及其代谢物在人体血液和尿液中的含量。这项研究为了解此类化合物的代谢途径和检测技术提供了基础性的理解,这可能对理解类似化合物如3-(环己基甲氧基)哌啶具有相关性 Arbouche, N., Kintz, P., Zagdoun, C., Gheddar, L., Raul, J., & Ameline, A. (2021)。
合成和结构分析
衍生物的合成:Fan等人(2007年)的研究涉及使用环己基异氰酸酯和哌啶合成5-羟基-2H-吡咯-2-酮衍生物。该研究突出了合成环状和哌啶化合物衍生物的方法,这可能与合成或修改3-(环己基甲氧基)哌啶相关 Fan, M., Qian, B., Zhao, L., & Liang, Y.-M. (2007)。
类似物的药理概况:Roth等人(2013年)的论文调查了新型氯胺酮和芬氯西丁类似物的药理概况,包括1-[1-(3-甲氧基苯基)环己基]哌啶。它研究了它们对谷氨酸NMDA受体上的PCP位点和其他靶点的亲和力,为了解此类化合物的生物活性提供了见解 Roth, B., Gibbons, S., Arunotayanun, W., Huang, X.-P., Setola, V., Treble, R., & Iversen, L. (2013)。
结构特征和合成:Padmavathy等人(2005年)的研究侧重于相关化合物的结构特征,展示了其晶体形态中的构象偏好和氢键模式。了解这种结构方面对于相关化合物如3-(环己基甲氧基)哌啶的合理设计和合成是重要的 Padmavathy, R., Bhavani, N., Saminathan, K., Natarajan, D., & Sivakumar, K. (2005)。
属性
IUPAC Name |
3-(cyclohexylmethoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDHYPFOYMHZCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



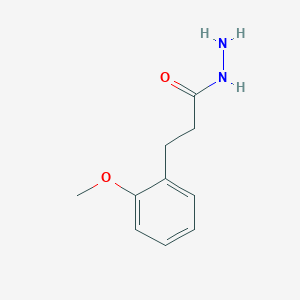

![N-[(3,5-dichlorophenyl)methyl]cyclopropanamine](/img/structure/B1386058.png)
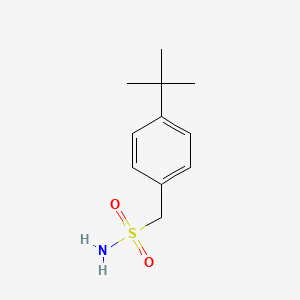
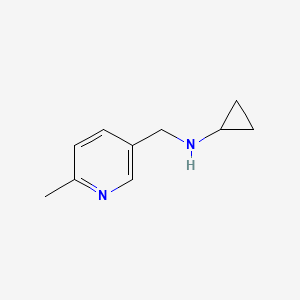
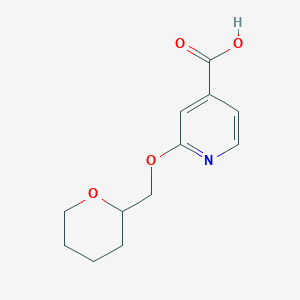
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-methylaniline](/img/structure/B1386064.png)
![Methyl 2-[(2-chloropropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1386065.png)
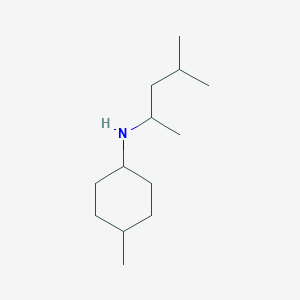
![N-[(5-bromopyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1386069.png)


